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Introduction
PF-05198007 is a potent and selective small-molecule inhibitor of the voltage-gated sodium

channel Nav1.7.[1] This channel is a genetically validated target for pain, as gain-of-function

mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a

congenital inability to perceive pain. Nav1.7 is predominantly expressed in peripheral sensory

neurons, including nociceptors, where it plays a critical role in the initiation and propagation of

action potentials in response to noxious stimuli.[2] Consequently, selective blockers of Nav1.7,

such as PF-05198007, are valuable research tools for investigating the pathophysiology of pain

and represent a promising therapeutic strategy for the development of novel analgesics.

Patch clamp electrophysiology is the gold-standard technique for characterizing the functional

effects of ion channel modulators like PF-05198007. This document provides detailed

application notes and protocols for the use of PF-05198007 in patch clamp studies to assess

its inhibitory activity on Nav1.7 channels.

Data Presentation
The following tables summarize the quantitative data regarding the effects of PF-05198007 and

the closely related compound PF-05089771 on Nav1.7 channels and neuronal excitability.

Table 1: Inhibitory Potency of PF-05198007 and Related Compounds on Nav1.7
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Compound Cell Type Parameter Value
Holding
Potential

Reference

PF-05198007
Mouse DRG

Neurons

% Inhibition

of TTX-S

current at 30

nM

83.0 ± 2.7% Not specified [1]

PF-05089771

HEK293

expressing

hNav1.7

IC50 11 nM Not specified [3]

PF-05089771

HEK293

expressing

hNav1.7

IC50

6.4-fold

reduction

between -90

mV and -60

mV

-90 mV vs

-60 mV
[3]

Table 2: Effects of PF-05198007 on Neuronal Excitability

Parameter Cell Type Control
PF-
05198007

% Change Reference

Action

Potential

Rheobase

Mouse small-

diameter

DRG neurons

173 ± 37 pA 239 ± 47 pA
~38%

increase
[4]

Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in
HEK293 Cells Stably Expressing hNav1.7
This protocol is designed to measure the concentration-dependent inhibition of human Nav1.7

channels by PF-05198007 and to assess its state-dependence.

1. Cell Culture and Preparation:
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Culture HEK293 cells stably expressing hNav1.7 in DMEM supplemented with 10% FBS,

100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL

G418).

Maintain cells in a humidified incubator at 37°C with 5% CO2.

For recording, plate cells on glass coverslips coated with an appropriate substrate (e.g.,

poly-D-lysine) to promote adhesion. Use cells at 50-80% confluency.

2. Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with

CsOH and osmolarity to ~300 mOsm.

PF-05198007 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in

DMSO and store at -20°C.[1] Dilute to the final desired concentrations in the external

solution on the day of the experiment. The final DMSO concentration should be kept low

(e.g., <0.1%) to avoid non-specific effects.

3. Electrophysiological Recording:

Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp

amplifier and data acquisition system.

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal

solution.

Establish a giga-ohm seal (>1 GΩ) with a target cell and then rupture the membrane to

achieve the whole-cell configuration.

Allow the cell to stabilize for a few minutes before starting the voltage protocols.

4. Voltage Protocols:

To assess inhibition of the resting state:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8666835?utm_src=pdf-body
https://www.medchemexpress.com/pf-05198007.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8666835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hold the cell at a hyperpolarized potential where most channels are in the resting state

(e.g., -120 mV).

Apply a depolarizing test pulse to elicit Nav1.7 current (e.g., to 0 mV for 20 ms).

Apply PF-05198007 at various concentrations and measure the reduction in peak current.

To assess inhibition of the inactivated state:

Hold the cell at a more depolarized potential to induce inactivation (e.g., -70 mV or -60

mV).

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms).

Compare the inhibition by PF-05198007 at this holding potential to that observed from the

hyperpolarized holding potential.

To determine the IC50:

Apply a series of increasing concentrations of PF-05198007.

At each concentration, measure the steady-state block of the peak Nav1.7 current.

Construct a concentration-response curve and fit it with a Hill equation to determine the

IC50 value.

Protocol 2: Current-Clamp Recordings in Primary Dorsal
Root Ganglion (DRG) Neurons
This protocol is designed to investigate the effect of PF-05198007 on the excitability of

nociceptive neurons.

1. DRG Neuron Preparation:

Isolate DRGs from rodents and dissociate them into a single-cell suspension using

enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
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Plate the neurons on coated coverslips and culture them in a suitable medium for 24-48

hours before recording.

2. Solutions:

Use similar external and internal solutions as in Protocol 1, with potential modifications to the

internal solution to preserve intracellular signaling pathways (e.g., using K-gluconate instead

of CsF and including ATP and GTP).

3. Electrophysiological Recording:

Perform whole-cell current-clamp recordings from small-diameter DRG neurons, which are

likely to be nociceptors.

After establishing the whole-cell configuration, allow the neuron to stabilize.

4. Experimental Procedure:

Measure Resting Membrane Potential (RMP): Record the RMP of the neuron.

Determine Rheobase: Inject a series of depolarizing current steps of increasing amplitude to

determine the minimum current required to elicit a single action potential (rheobase).

Assess Action Potential Firing: Inject a suprathreshold current step to elicit multiple action

potentials and measure the firing frequency.

Apply PF-05198007: Perfuse the recording chamber with a known concentration of PF-
05198007 (e.g., 30 nM).

Re-evaluate Neuronal Excitability: After a few minutes of drug application, repeat the

measurements of RMP, rheobase, and action potential firing.

Washout: Perfuse with the drug-free external solution to assess the reversibility of the

effects.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for PF-05198007 in
Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8666835#using-pf-05198007-in-patch-clamp-
electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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